molecular formula C22H31N3O2 B1663627 Piboserod CAS No. 152811-62-6

Piboserod

Cat. No. B1663627
Key on ui cas rn: 152811-62-6
M. Wt: 369.5 g/mol
InChI Key: KVCSJPATKXABRQ-UHFFFAOYSA-N
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Patent
US06100397

Procedure details

Method A Toluene (85L) was azeotropically dried in an argon purged reactor, cooled to 10° C. and a solution of trimethylaluminum in toluene (18.57 kg, 16.7% w/w, 43 mole) added. To this at 20 to 24° C. was added a solution of 1-n-butyl-4-piperidinylmethylamine (7.39 kg, 99.4% pure, 42.7 mole) in toluene (22 L) over 43 minutes. Methyl 3,4-dihydro-2H-[1,3]-oxazino[3,2-a]indole-10-carboxylate (9.65 kg, 98.9% pure, 41.3 mole) was added in one portion and the reaction heated to reflux at 112° C. for 4 hours 10 minutes after which time the reaction was judged to be complete by HPLC analysis. 10% Sodium hydroxide solution (52.2 L), prepared from 32% ww sodium hydroxide (24 L) and water (80 L), was added cautiously over 16 minutes at about 60 to 70° C. The resulting mixture was heated to 70 to 80° C. and the aqueous layer separated. The toluene layer was washed with 10% sodium hydroxide (52.2 L) followed twice by water (29 L each wash). The toluene layer was cooled and diluted with hexane fraction (133 L) to crystallise the product. After cooling to about 2° C. overnight the product was collected by filtration, washed on the filter with hexane (21 L) and dried in vacuo at 40° C. overnight to give SB-207266 batch 207266-HP8 (12.26 kg, 94.5% pure, 75.9%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.57 kg
Type
solvent
Reaction Step One
Quantity
7.39 kg
Type
reactant
Reaction Step Two
Quantity
22 L
Type
solvent
Reaction Step Two
Name
Methyl 3,4-dihydro-2H-[1,3]-oxazino[3,2-a]indole-10-carboxylate
Quantity
9.65 kg
Type
reactant
Reaction Step Three
Quantity
52.2 L
Type
reactant
Reaction Step Four
Quantity
24 L
Type
reactant
Reaction Step Four
Name
Quantity
80 L
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
C[Al](C)C.[CH2:5]([N:9]1[CH2:14][CH2:13][CH:12]([CH2:15][NH2:16])[CH2:11][CH2:10]1)[CH2:6][CH2:7][CH3:8].[O:17]1[C:22]2=[C:23]([C:30](OC)=[O:31])[C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][C:29]=3[N:21]2[CH2:20][CH2:19][CH2:18]1.[OH-].[Na+]>C1(C)C=CC=CC=1.O>[CH2:5]([N:9]1[CH2:14][CH2:13][CH:12]([CH2:15][NH:16][C:30]([C:23]2[C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][C:29]=3[N:21]3[CH2:20][CH2:19][CH2:18][O:17][C:22]=23)=[O:31])[CH2:11][CH2:10]1)[CH2:6][CH2:7][CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
18.57 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7.39 kg
Type
reactant
Smiles
C(CCC)N1CCC(CC1)CN
Name
Quantity
22 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Methyl 3,4-dihydro-2H-[1,3]-oxazino[3,2-a]indole-10-carboxylate
Quantity
9.65 kg
Type
reactant
Smiles
O1CCCN2C1=C(C=1C=CC=CC21)C(=O)OC
Step Four
Name
Quantity
52.2 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
24 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Method A Toluene (85L) was azeotropically dried in an argon purged reactor
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at 112° C. for 4 hours 10 minutes after which time the reaction
Duration
10 min
ADDITION
Type
ADDITION
Details
was added cautiously over 16 minutes at about 60 to 70° C
Duration
16 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 70 to 80° C.
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
WASH
Type
WASH
Details
The toluene layer was washed with 10% sodium hydroxide (52.2 L)
TEMPERATURE
Type
TEMPERATURE
Details
The toluene layer was cooled
ADDITION
Type
ADDITION
Details
diluted with hexane fraction (133 L)
CUSTOM
Type
CUSTOM
Details
to crystallise the product
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to about 2° C. overnight the product
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed on the
FILTRATION
Type
FILTRATION
Details
filter with hexane (21 L)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1CCC(CC1)CNC(=O)C1=C2N(C=3C=CC=CC13)CCCO2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12.26 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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